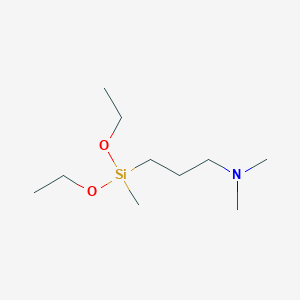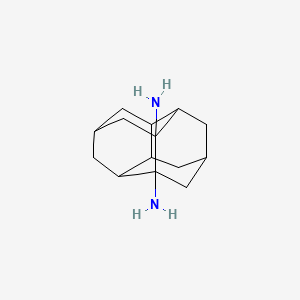
rac-1,2-Diaminodiamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac-1,2-Diaminodiamantane” is a bulky, lipophilic, and chiral ligand . It has been used in the preparation of new platinum(II) complexes with chloride and oxalate ligands . These complexes have been evaluated as anti-proliferation agents for human ovarian cancer cell lines .
Synthesis Analysis
The synthesis of “rac-1,2-Diaminodiamantane” involves its employment in the preparation of new platinum(II) complexes with chloride and oxalate ligands . The dichloride complexes, which have a higher solubility, were evaluated as anti-proliferation agents for human ovarian cancer cell lines .Molecular Structure Analysis
The unit cell of (S,S)-1,2-diaminodiamantane was determined using 9978 reflections and the structure was solved in the monoclinic space group P21 . The asymmetric unit contains the cation, two chloride anions, and a methanol molecule .Chemical Reactions Analysis
The binding of diamondoid-based platinum complexes to nucleotides was tested for both enantiomers with guanosine monophosphate (GMP) and deoxyguanosine monophosphate (dGMP). It occurs at a similar or faster rate for both isomers compared to cisplatin despite greatly increased steric demand .Applications De Recherche Scientifique
Antineoplastic Agents
Rac-1,2-Diaminodiamantane has been used in the synthesis of new platinum (II) complexes, which have shown significant potential as antineoplastic agents . These complexes play a major role in the treatment of numerous types of cancer . The R,R-enantiomer of the complex showed increased efficacy compared to cisplatin for both human ovarian cancer cell lines A2780 and cisplatin-resistant A2780cis .
Pharmacophore
The findings from the research highlight the potential of 1,2-diaminodiamantane as a viable pharmacophore . A pharmacophore is an abstract description of molecular features which are necessary for molecular recognition of a ligand by a biological macromolecule.
Nucleotide Binding
The diamondoid-based platinum complexes synthesized using rac-1,2-Diaminodiamantane have been tested for their binding to nucleotides . The tests were conducted with guanosine monophosphate (GMP) and deoxyguanosine monophosphate (dGMP). The binding occurs at a similar or faster rate for both isomers compared to cisplatin despite greatly increased steric demand .
Crystallography
Rac-1,2-Diaminodiamantane has been used in crystallographic studies . The unit cell of (S,S)-1,2-diaminodiamantane was determined using 9978 reflections and the structure was solved in the monoclinic space group P21 . The asymmetric unit contains the cation, two chloride anions, and a methanol molecule .
Mécanisme D'action
Target of Action
The primary target of rac-1,2-Diaminodiamantane is the human ovarian cancer cell lines A2780 and cisplatin-resistant A2780cis . The compound interacts with these cells, leading to antiproliferative activity .
Mode of Action
rac-1,2-Diaminodiamantane is a bulky, lipophilic, and chiral ligand that forms platinum(II) complexes with chloride and oxalate ligands . The dichloride complexes have a higher solubility and were evaluated as anti-proliferation agents . The binding of diamondoid-based platinum complexes to nucleotides was tested for both enantiomers with guanosine monophosphate (GMP) and deoxyguanosine monophosphate (dGMP) and occurs at a similar or faster rate for both isomers compared to cisplatin despite greatly increased steric demand .
Biochemical Pathways
It is known that rac1, a member of the rho gtpase family, is involved in various cellular functions and physiological processes, including changes in cell morphology, cell migration, cell proliferation, and cell adhesion .
Pharmacokinetics
A chromatographic approach was used to estimate the solvent partition coefficient of the dichloride complex
Result of Action
The R,R-enantiomer of rac-1,2-Diaminodiamantane showed increased efficacy compared to cisplatin for both cancer cell lines . This suggests that the compound’s action results in significant molecular and cellular effects, particularly in terms of its antiproliferative activity.
Orientations Futures
Propriétés
IUPAC Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-13-5-7-1-9-10-2-8(4-11(9)13)6-14(13,16)12(10)3-7/h7-12H,1-6,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBBDKCJTHNOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)CC3(C5(C2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-1,2-Diaminodiamantane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

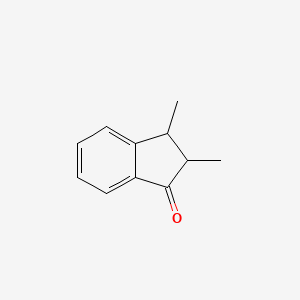
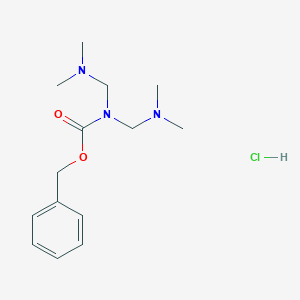
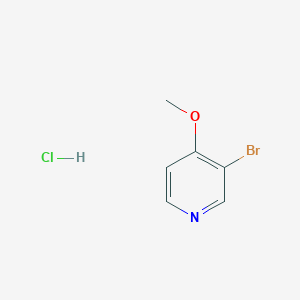
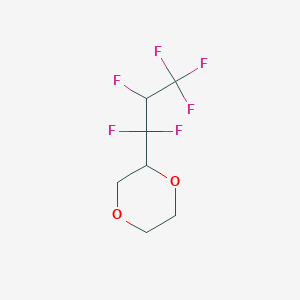
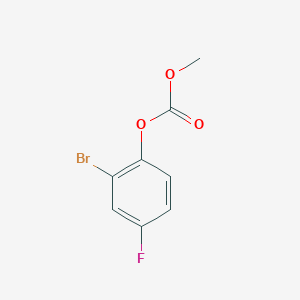
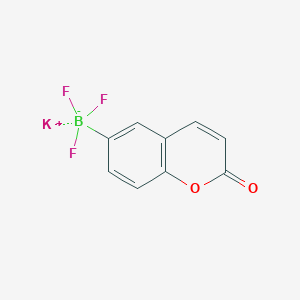

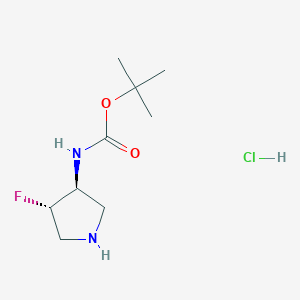
![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-[2-(diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302629.png)
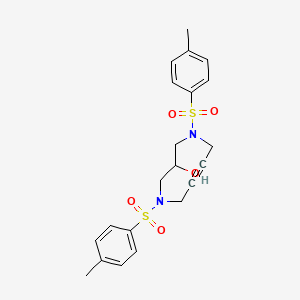
![(1Z,3Z)-1,3-Bis[[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 95%](/img/structure/B6302642.png)
![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2-methylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302657.png)
![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)
